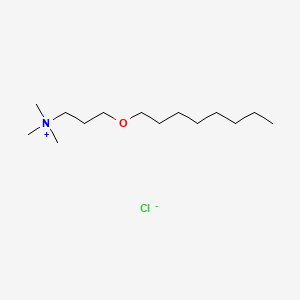

Trimethyl-3-(octyloxy)propylammonium chloride

Description

Properties

CAS No. |

68123-08-0 |

|---|---|

Molecular Formula |

C14H32ClNO |

Molecular Weight |

265.86 g/mol |

IUPAC Name |

trimethyl(3-octoxypropyl)azanium;chloride |

InChI |

InChI=1S/C14H32NO.ClH/c1-5-6-7-8-9-10-13-16-14-11-12-15(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

RCXMAJLLDJYLSA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOCCC[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of an epoxide or halohydrin derivative with trimethylamine in the presence of hydrochloric acid or other quaternizing agents. The key intermediate often used is 3-chloro-2-hydroxypropyl trimethyl ammonium chloride or related glycidyl ether derivatives.

Synthesis via Epichlorohydrin and Octanol

One of the well-documented methods involves the preparation of the octyloxy-substituted intermediate via the reaction of octanol with epichlorohydrin, followed by quaternization with trimethylamine.

Step 1: Formation of Glycidyl Ether Intermediate

Octanol (1 mol) is reacted with epichlorohydrin (1.5 mol) in the presence of sodium hydroxide (1.5 mol) and a phase-transfer catalyst such as tetrabutylammonium bromide at approximately 30°C. The reaction proceeds for about 3 hours, producing the glycidyl ether intermediate with octyloxy substitution. By-products such as sodium chloride and sodium hydroxide are removed by filtration. Unreacted epichlorohydrin is recovered by distillation for reuse.

Step 2: Quaternization

The glycidyl ether intermediate is then reacted with trimethylamine under controlled temperature (typically 5–40°C) and pH (around 7–8) in aqueous medium. Hydrochloric acid is added to maintain the pH and facilitate the formation of the quaternary ammonium salt. Catalysts such as dodecyl trimethyl ammonium chloride or octadecyl trimethyl ammonium chloride may be used to enhance reaction efficiency. The reaction time ranges from 1.5 to 4.5 hours, with yields exceeding 98% and product purity above 97%.

Detailed Reaction Conditions and Catalyst Usage

The synthesis involves careful control of molar ratios and reaction parameters as summarized in the following table:

Alternative Catalysts and Variations

Catalysts used in the quaternization step can vary, including:

- Dodecyl trimethyl ammonium chloride

- Octadecyl trimethyl ammonium chloride

- Dodecylbenzyl alkyl dimethyl ammonium chloride

- Benzyl trimethyl ammonium chloride

- Benzyltriethylammonium chloride

- Tetrabutylammonium bromide

- 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride

- Choline or mixtures thereof

These catalysts serve to improve reaction kinetics and selectivity, and their loading typically ranges from 0.01% to 10% by weight, with an optimal range of 0.1% to 3%.

Purification and Isolation

After completion of the reaction, the mixture contains the desired quaternary ammonium salt along with by-products such as sodium chloride and unreacted starting materials. The purification steps include:

- Filtration to remove insoluble salts

- Solvent extraction using solvents such as hexane, cyclohexane, toluene, or diethyl ether to separate the product

- Distillation under reduced pressure to remove residual solvents and unreacted reagents

- Drying under vacuum to obtain the pure quaternary ammonium chloride salt

Research Discoveries and Analytical Data

While specific analytical data for this compound are limited in the public domain, related compounds synthesized via these methods have shown:

- High purity confirmed by chromatographic and spectroscopic techniques (>97%)

- Yields consistently above 98%, indicating the efficiency of the synthetic route

- Stability of the quaternary ammonium chloride salt under standard storage conditions

- The ability to recycle unreacted epichlorohydrin, improving sustainability and cost-effectiveness of the process

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Trimethyl-3-(octyloxy)propylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield trimethyl-3-(octyloxy)propylammonium iodide.

Scientific Research Applications

Trimethyl-3-(octyloxy)propylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in cell culture studies as a surfactant to enhance the permeability of cell membranes.

Medicine: Research has explored its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of trimethyl-3-(octyloxy)propylammonium chloride is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This property is exploited in various applications, such as enhancing the solubility of hydrophobic compounds in aqueous solutions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Functional and Performance Comparisons

- Surfactant Efficiency: The perfluorohexylsulfonyl derivative exhibits superior hydrophobic interactions due to fluorine’s strong electron-withdrawing effects, making it more effective in non-polar environments than the octyloxypropyl analogue . The triethoxysilyl variant shows unique reactivity for covalent bonding to silica surfaces, enabling durable coatings in membrane technology .

Ionic Interactions :

- Propylammonium chloride (a primary ammonium salt) lacks the permanent positive charge of quaternary ammoniums, leading to weaker anion binding and reduced efficacy in ion-pair transport systems .

- The octyloxypropyl chain in the target compound provides a longer hydrophobic domain than the propyl group in XL PVA/3-propyl ammonium chloride, improving micelle stability but reducing ionic conductivity (e.g., 3 mS/cm at RT for propyl derivatives vs. ~41 mS/cm for triethoxysilyl variants) .

- Biomedical Potential: While direct cytotoxicity data for the target compound are unavailable, octyloxy substituents in coumarin derivatives () enhance tumor-selective toxicity, suggesting that the octyloxypropyl chain in quaternary ammoniums may similarly improve bioactivity .

Research Findings and Mechanistic Insights

- Chloride’s Role: In propylammonium nitrate (PAN), chloride addition shrinks apolar domains by promoting gauche conformers in the cation, altering nanostructure without disrupting amphiphilicity. This contrasts with ethanolammonium nitrate, where chloride overwhelms weak clustering .

- Ion-Pair Transport : Calix[6]arene-based transporters bind propylammonium cations and chloride simultaneously, suggesting that quaternary ammoniums with tailored hydrophobic chains could optimize multi-ion transport efficiency .

Biological Activity

Trimethyl-3-(octyloxy)propylammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its efficacy against different pathogens.

Chemical Structure and Properties

This compound can be characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The presence of the octyloxy group enhances its hydrophobic interactions, making it effective in various biological applications.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of quaternary ammonium compounds, including this compound. These compounds typically exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes.

Efficacy Against Bacteria

Research indicates that quaternary ammonium compounds effectively reduce bacterial loads on surfaces. For instance, a study demonstrated that surface-coating disinfectants containing similar quaternary ammonium structures significantly decreased the titers of both Salmonella and influenza viruses on personal protective equipment (PPE) over a period of seven days . This suggests that this compound may also possess similar properties.

Efficacy Against Fungi

The antifungal potential of related compounds has been documented extensively. A study involving methacrylamido propyl trimethyl ammonium chloride (MAPTAC) polymers showed significant antifungal activity against various filamentous fungi, including Fusarium species and dermatophytes . While specific data on this compound is limited, its structural similarities suggest comparable antifungal capabilities.

Cytotoxicity Studies

Understanding the cytotoxic effects of this compound is crucial for evaluating its safety profile. Preliminary assessments involving related quaternary ammonium compounds indicated varying degrees of cytotoxicity towards human cell lines, including fibroblasts and keratinocytes . Further research is needed to establish the specific cytotoxic effects of this compound.

Applications in Material Science

Beyond its biological activity, this compound has applications in material science, particularly in modifying surfaces for enhanced antimicrobial properties. Studies have shown that grafting such compounds onto materials can improve their resistance to microbial colonization .

Case Studies

- Surface-Coating Disinfectants : A study evaluated the long-lasting antimicrobial effects of similar quaternary ammonium compounds on PPE, highlighting their potential in infection control .

- Antifungal Efficacy : Research on MAPTAC polymers provided insights into the structure-activity relationship and their effectiveness against resistant fungal strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Trimethyl-3-(octyloxy)propylammonium chloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine with an alkyl halide or epoxy compound. For structurally analogous quaternary ammonium salts (e.g., (3-Acrylamidopropyl)trimethylammonium Chloride), reaction variables such as solvent polarity (e.g., methanol, acetonitrile), temperature (40–60°C), and stoichiometric ratios (amine:alkylating agent ≈ 1:1.2) significantly impact yield . Optimization may require iterative testing of solvent systems (polar aprotic solvents enhance reactivity) and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly for verifying quaternization (e.g., δ ~3.0–3.5 ppm for N⁺(CH₃)₃ protons) . Mass spectrometry (ESI-MS) confirms molecular weight, while ion chromatography or conductometric titration quantifies chloride counterion content . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with thresholds >98% for research-grade material .

Q. What are the known toxicological and stability profiles of this compound under laboratory conditions?

- Methodological Answer : Limited acute toxicity data exist for similar compounds, but Safety Data Sheets (SDS) advise handling as a potential irritant (skin/eye contact) and avoiding strong oxidizers due to hazardous decomposition (e.g., HCl, COx under combustion) . Stability studies suggest storage at 2–8°C in inert atmospheres to prevent hydrolysis. Pre-experiment stability assays (TGA/DSC for thermal stability, pH-dependent degradation tests) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in aqueous vs. nonpolar systems?

- Methodological Answer : Discrepancies may arise from solvent-dependent aggregation (e.g., micelle formation in water) or counterion effects. Systematic studies using dynamic light scattering (DLS) to monitor aggregation states and conductivity measurements to assess ionic dissociation are critical . For nonpolar systems, FTIR or Raman spectroscopy can track hydrogen bonding or π-cation interactions with aromatic substrates .

Q. What strategies enhance the compound’s efficacy as a cationic surfactant in membrane permeability or drug delivery studies?

- Methodological Answer : Tailoring the octyloxy chain length and quaternary ammonium headgroup density improves lipid bilayer interaction. Comparative studies with analogs (e.g., fluorinated surfactants ) suggest that critical micelle concentration (CMC) and zeta potential measurements optimize bioactivity. Coarse-grained molecular dynamics (CG-MD) simulations can model membrane insertion efficiency .

Q. How does this compound interact with chiral cyclodextrins, and can it improve enantiomeric resolution in NMR spectroscopy?

- Methodological Answer : Cationic quaternary ammonium salts form host-guest complexes with cyclodextrins, shifting NMR signals for enantiomers. For chiral resolution, molar ratios (host:guest ≈ 1:1–2:1) and pH (6–8) must be optimized to balance electrostatic and hydrophobic interactions . Paramagnetic relaxation enhancement (PRE) experiments using lanthanide-doped cyclodextrins may further amplify signal splitting .

Q. What experimental designs are recommended to mitigate batch-to-batch variability in synthesis, particularly for silane-functionalized analogs?

- Methodological Answer : For silane-containing derivatives (e.g., Trimethyl[3-(trimethoxysilyl)propyl]ammonium Chloride), strict moisture control (Schlenk line techniques) and inert gas purging prevent premature hydrolysis . Quality control via ²⁹Si NMR monitors siloxane condensation, while Karl Fischer titration ensures anhydrous conditions during synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s compatibility with polymeric matrices?

- Methodological Answer : Contradictions may stem from differences in polymer charge density (e.g., polyanions vs. nonionic polymers). Zeta potential measurements and isothermal titration calorimetry (ITC) quantify binding affinity. For example, cationic quaternary ammonium salts exhibit stronger interactions with sulfonated polymers than carboxylated ones . Cross-validation using TEM/SAXS to visualize dispersion homogeneity is advised.

Q. Why do some studies report high thermal stability while others note decomposition at moderate temperatures?

- Methodological Answer : Purity and counterion composition (e.g., chloride vs. methosulfate) influence stability. Thermogravimetric analysis (TGA) under nitrogen vs. air atmospheres can differentiate oxidative vs. inherent thermal degradation. For example, methylsulfate analogs decompose at lower temperatures (~150°C) due to sulfate ester cleavage , while chloride salts may remain stable up to 250°C .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.